molecular formula C14H14N2O2 B2993159 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one CAS No. 69454-43-9

3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2993159
CAS No.: 69454-43-9
M. Wt: 242.278
InChI Key: JVHSQLGAGPPKAW-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features a pyrrolidine ring attached to a dihydroisoquinolinone core. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

The “3-(Pyrrolidine-1-carbonyl)phenylboronic acid” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes hazard statements H318 and precautionary statements P280 - P305 + P351 + P338 .

Future Directions

The future directions in the field of pyrrolidine synthesis could involve the development of more efficient and diverse methods for the synthesis of pyrrolidines . The catalytic protodeboronation of pinacol boronic esters is a valuable but not well-developed transformation, suggesting potential for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with pyrrolidine and a suitable carbonyl source under acidic or basic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidine-1-carbonyl)-2H-chromen-2-one: This compound shares a similar pyrrolidine-carbonyl structure but has a chromenone core instead of a dihydroisoquinolinone core.

    Pyrrolidine-2,5-diones: These compounds feature a pyrrolidine ring with two carbonyl groups, offering different reactivity and biological profiles.

Uniqueness

3-(Pyrrolidine-1-carbonyl)-1,2-dihydroisoquinolin-1-one is unique due to its specific combination of the pyrrolidine ring and the dihydroisoquinolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-13-11-6-2-1-5-10(11)9-12(15-13)14(18)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSQLGAGPPKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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